4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester; 98%
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Overview
Description
“4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2377606-82-9 and a molecular weight of 292.25 . It is a boronic acid ester and is used in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name of this compound is 2-{4-[(isopropylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C16H25BO2S/c1-12(2)20-11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.25 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a reagent in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Catalyst in Aryl Iodides Reactions
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
Protodeboronation
It can be used in catalytic protodeboronation of pinacol boronic esters . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Drug Delivery System
A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Treatment of Periodontitis
The ROS-responsive drug delivery system mentioned above has been applied in the treatment of Periodontitis . The system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Mechanism of Action
Target of Action
The primary target of 4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester is the transition metal catalyst used in carbon-carbon bond forming reactions, specifically in the Suzuki–Miyaura (SM) cross-coupling reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the compound ) transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds through the coupling of two chemically differentiated fragments .
Pharmacokinetics
It’s also worth noting that the compound is typically stored in refrigerated conditions , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, making the compound a valuable building block in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the compound’s stability may be affected by storage conditions, as it is typically stored in refrigerated conditions .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-12(2)20-11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHJLCCHKXUCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(S-Isopropylthiomethyl)phenylboronic acid, pinacol ester |
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